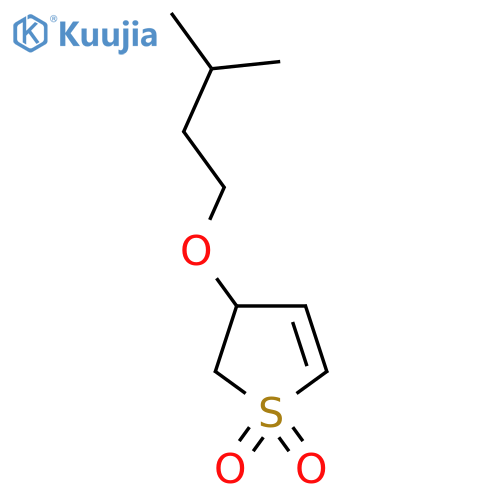

Cas no 2026454-85-1 (3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione)

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione

- 2026454-85-1

- EN300-1136664

-

- インチ: 1S/C9H16O3S/c1-8(2)3-5-12-9-4-6-13(10,11)7-9/h4,6,8-9H,3,5,7H2,1-2H3

- InChIKey: IFNOZMDPKCEJQD-UHFFFAOYSA-N

- ほほえんだ: S1(C=CC(C1)OCCC(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 204.08201554g/mol

- どういたいしつりょう: 204.08201554g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 51.8Ų

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1136664-1.0g |

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2026454-85-1 | 1g |

$986.0 | 2023-05-23 | ||

| Enamine | EN300-1136664-5.0g |

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2026454-85-1 | 5g |

$2858.0 | 2023-05-23 | ||

| Enamine | EN300-1136664-0.1g |

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2026454-85-1 | 95% | 0.1g |

$867.0 | 2023-10-26 | |

| Enamine | EN300-1136664-10g |

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2026454-85-1 | 95% | 10g |

$4236.0 | 2023-10-26 | |

| Enamine | EN300-1136664-5g |

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2026454-85-1 | 95% | 5g |

$2858.0 | 2023-10-26 | |

| Enamine | EN300-1136664-0.5g |

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2026454-85-1 | 95% | 0.5g |

$946.0 | 2023-10-26 | |

| Enamine | EN300-1136664-2.5g |

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2026454-85-1 | 95% | 2.5g |

$1931.0 | 2023-10-26 | |

| Enamine | EN300-1136664-0.05g |

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2026454-85-1 | 95% | 0.05g |

$827.0 | 2023-10-26 | |

| Enamine | EN300-1136664-0.25g |

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2026454-85-1 | 95% | 0.25g |

$906.0 | 2023-10-26 | |

| Enamine | EN300-1136664-10.0g |

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2026454-85-1 | 10g |

$4236.0 | 2023-05-23 |

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione 関連文献

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dioneに関する追加情報

3-(3-methylbutoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione: A Comprehensive Overview

The compound 3-(3-methylbutoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione (CAS No. 2026454-85-1) is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiophenes, which are heterocyclic aromatic compounds containing sulfur atoms. The presence of the thiophene ring and the dione functional group makes this compound particularly interesting for researchers exploring its electronic properties and reactivity.

Recent studies have highlighted the importance of thiophene derivatives in materials science, particularly in the development of organic semiconductors and optoelectronic devices. The dihydro-thiophene-1,1-dione structure in this compound provides a rigid framework that can be tailored for specific electronic applications. Researchers have demonstrated that such structures can exhibit high electron mobility and stability, making them ideal candidates for use in organic field-effect transistors (OFETs) and photovoltaic devices.

The 3-(3-methylbutoxy) substituent introduces additional functionality to the molecule. This group is known to enhance solubility and improve the processability of the compound, which is crucial for its application in thin-film electronics. Furthermore, the methyl group within the substituent contributes to steric effects, which can influence the molecular packing and hence the electronic properties of the material.

From a synthetic perspective, the preparation of 3-(3-methylbutoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione involves a multi-step process that typically includes oxidation reactions and cyclization. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yield. These developments have made it easier for researchers to access this compound for further studies.

In terms of biological applications, this compound has shown promise as a potential drug candidate. Its thiophene dione core is known to exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases. Additionally, preliminary studies suggest that this compound may have anti-inflammatory effects, making it a valuable lead for drug discovery efforts.

One of the most exciting areas of research involving this compound is its application in energy storage devices. The unique electronic properties of thiophene derivatives make them suitable for use in supercapacitors and batteries. Recent experiments have demonstrated that films made from this compound exhibit high capacitance values and excellent cycling stability, indicating its potential as an electrode material.

Looking ahead, ongoing research is focused on further optimizing the properties of 3-(3-methylbutoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione through structural modifications. By introducing additional functional groups or altering the substituents on the thiophene ring, scientists aim to enhance its performance in various applications. These modifications could lead to new materials with tailored properties for specific uses in electronics and medicine.

In conclusion, 3-(3-methylbutoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione (CAS No. 2026454-85-1) is a versatile compound with a wide range of potential applications across multiple fields. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As our understanding of its properties continues to grow, so too does its potential to contribute to advancements in materials science and medicine.

2026454-85-1 (3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione) 関連製品

- 1649427-16-6(1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea)

- 2877688-94-1(1-(2,5-Dimethylphenyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine)

- 2172268-15-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpyrrolidin-3-yl}acetic acid)

- 5438-50-6(4-cyano-2-ethoxyphenyl acetate)

- 17574-46-8(Silanediol, diphenyl-, dilithium salt)

- 2680770-47-0(6-Chloro-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)

- 36932-61-3(1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl)-)

- 1805719-84-9(2-(3-Ethoxy-3-oxopropyl)-5-ethylmandelic acid)

- 1428929-82-1(6-{[(Tert-butoxy)carbonyl]amino}-5-chloropyridine-3-carboxylic acid)

- 29705-96-2(Benzeneethanamine,4-bromo-2,5-dimethoxy-a-methyl-, hydrochloride (1:1))